molecular formula C6H7ClN4O B2412965 2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide CAS No. 320415-91-6

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide

Cat. No. B2412965
CAS RN: 320415-91-6
M. Wt: 186.6
InChI Key: AZWPRMQNMVYBJE-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide (CPH) is a novel synthetic molecule with promising applications in a variety of scientific fields. CPH is a synthetic hydrazinecarboxamide derivative of 6-chloro-2-pyridine, and is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and biochemistry. CPH has been used in a variety of research projects and has been found to have potential therapeutic applications.

Scientific Research Applications

Antimicrobial Applications

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide and its derivatives have been explored for their potential antimicrobial properties. Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, prepared from related compounds, demonstrated significant bactericidal and fungicidal activities, comparable to known antibiotics like streptomycin and fusidic acid (Al-Omar & Amr, 2010). Additionally, compounds synthesized from pyridine-2,6-carboxamide-derived Schiff bases showed promising antimicrobial activities, with some exhibiting substantial effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis (Carrasco et al., 2020). Furthermore, novel 2-chloro-3-hetarylquinolines, synthesized from a derivative of 2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide, showed significant antibacterial and anticancer activities, highlighting their multifunctional pharmaceutical potential (Bondock & Gieman, 2015).

Chemical Synthesis Applications

This compound has been used extensively in chemical synthesis, serving as a precursor or intermediate for various compounds. For instance, it was employed in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, with their antibacterial activities being notably investigated (Rostamizadeh et al., 2013). Additionally, in the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, it served as a key starting material, demonstrating its versatility in chemical transformations (Yun-shang, 2010).

Bioconjugation and Chelation Applications

The compound and its derivatives have been explored for bioconjugation and chelation, particularly in radiolabelling applications. A study highlighted the use of 6-Hydrazinonicotinic acid (a related compound) as a bifunctional technetium-binding ligand for synthesizing bioconjugates for radiolabelling with Tc-99m, indicating its potential in diagnostic imaging (Meszaros et al., 2011).

Material Science Applications

In the field of material science, the compound has been utilized for the synthesis of new soluble polyamides with potential applications in high-performance materials. These polyamides exhibited good thermal stability and solubility in polar aprotic solvents, indicating their usefulness in various industrial applications (Ghaemy et al., 2010).

properties

IUPAC Name

[(6-chloropyridin-2-yl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPRMQNMVYBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-pyridinyl)-1-hydrazinecarboxamide

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